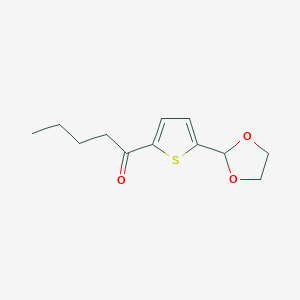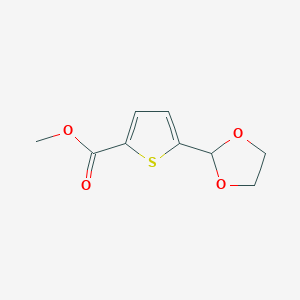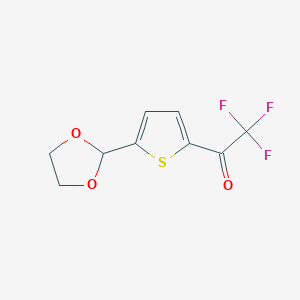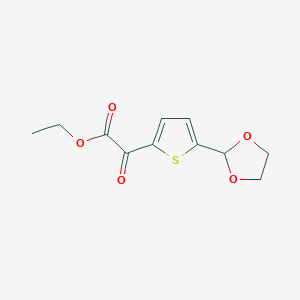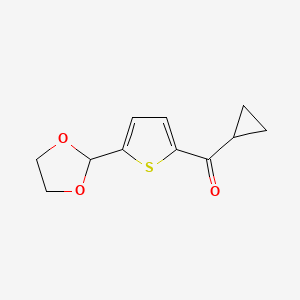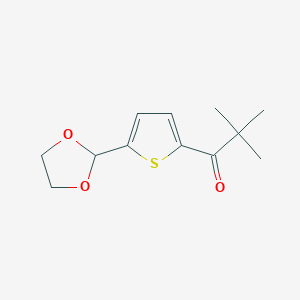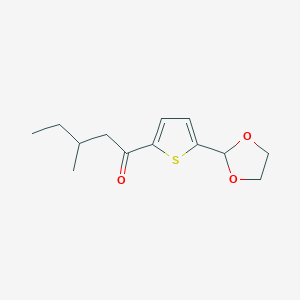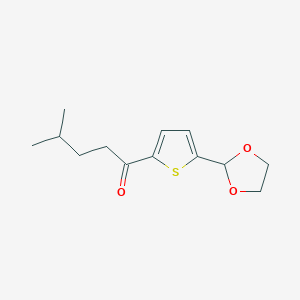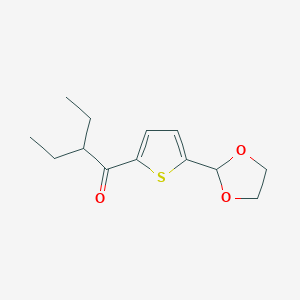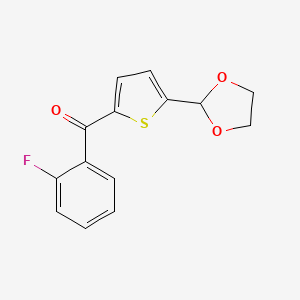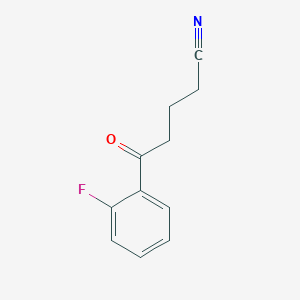
5-(2-Fluorophenyl)-5-oxovaleronitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(2-Fluorophenyl)-5-oxovaleronitrile” is a chemical compound that is used in the synthesis of various pharmaceuticals . It is an important intermediate in the synthesis of Vonoprazan , a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity .
Synthesis Analysis
The synthesis of “5-(2-Fluorophenyl)-5-oxovaleronitrile” involves several steps . The process starts with the reaction of 2-fluoro acetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone. This is then reacted with malononitrile to obtain 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile. The product is then cyclized in a hydrogen chloride-ethyl acetate solution to obtain 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Catalytic dechlorination is carried out to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Finally, hydrogenation reduction is carried out under the catalytic action to obtain the 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde .
科学的研究の応用
DNA Interaction and Biological Activities
- Compounds similar to 5-(2-Fluorophenyl)-5-oxovaleronitrile have been used in the study of DNA interaction, exhibiting significant antibacterial and antituberculosis activities. For instance, oxovanadium complexes with fluoroquinolone ligands showed considerable in vitro antibacterial activity and potential against Mycobacterium tuberculosis (Gajera, Mehta, & Patel, 2015).
Antimicrobial Studies
- Studies on derivatives containing the 2,4-dichloro-5-fluorophenyl group, a structure related to 5-(2-Fluorophenyl)-5-oxovaleronitrile, demonstrated significant antibacterial and antifungal activities. These findings are crucial for the development of new antimicrobial agents (Karthikeyan, Prasad, Mahalinga, Holla, & Kumari, 2008).
Fluorescence Imaging and Molecular Probes
- Research involving 4,4'-difluoro-4-bora-5-(p-oxoalkyl)phenyl-3a,4a-diaza-s-indacene, a compound structurally similar to 5-(2-Fluorophenyl)-5-oxovaleronitrile, has provided insights into fluorescence lifetime imaging (FLIM) in live cells, demonstrating the compound's potential as a molecular probe in cellular studies (Kuimova, Yahioglu, Levitt, & Suhling, 2008).
Radiosynthesis Applications
- The compound 5-(4′-[18F]fluorophenyl)-uridine, which includes a fluorophenyl group, was synthesized for potential use in positron emission tomography (PET), highlighting the importance of fluorinated compounds in radiopharmaceuticals (Wüst & Kniess, 2004).
Analyzing Molecular Structure and Properties
- Derivatives such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole have been analyzed using density functional theory (DFT) calculations to understand their molecular structure, bond lengths, angles, and electronic properties, which are relevant in various scientific applications (Dhonnar, Sadgir, Adole, & Jagdale, 2021).
Other Applications
- Compounds related to 5-(2-Fluorophenyl)-5-oxovaleronitrile have been explored in various other scientific fields including enzymatic synthesis, novel synthetic approaches, and studies on specific receptor mechanisms in biological systems, demonstrating the versatility of such compounds in research (Liu et al., 2017), (Assiri et al., 2018), (Piccoli et al., 2012).
Safety and Hazards
The safety data sheet for “5-(2-Fluorophenyl)-5-oxovaleronitrile” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
5-(2-fluorophenyl)-5-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQLORVFWCKKDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCC#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642221 |
Source


|
| Record name | 5-(2-Fluorophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898767-33-4 |
Source


|
| Record name | 5-(2-Fluorophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

